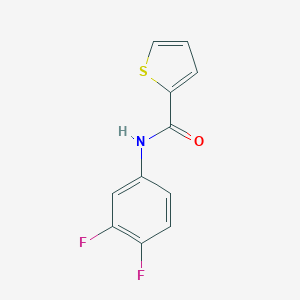
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained significant attention from scientists due to its potential therapeutic properties. This compound belongs to the class of triazole derivatives, which are known for their diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, studies have suggested that it may exert its therapeutic effects by inhibiting various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been shown to have several biochemical and physiological effects. It has been reported to have antioxidant activity, which may help to protect cells from oxidative damage. It has also been shown to have anti-inflammatory activity, which may help to reduce inflammation in the body. In addition, this compound has been shown to have analgesic activity, which may help to alleviate pain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its diverse biological activities. This compound has been shown to have potential as an anticancer, antifungal, and antimicrobial agent, as well as an antioxidant, anti-inflammatory, and analgesic agent. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which may make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. One potential direction is to investigate its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another potential direction is to investigate its potential as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies could be conducted to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties.
Synthesemethoden
The synthesis of 2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves the reaction of 4-methoxybenzaldehyde, phenylhydrazine, and ethyl acetoacetate in the presence of ammonium acetate and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the resulting product is purified by recrystallization. The yield of the product is typically around 70%.
Wissenschaftliche Forschungsanwendungen
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione has been extensively studied for its potential therapeutic properties. Several studies have reported its anticancer, antifungal, and antimicrobial activities. It has also been shown to have potential as an antioxidant, anti-inflammatory, and analgesic agent. In addition, this compound has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Produktname |
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione |
|---|---|
Molekularformel |
C16H15N3O2S |
Molekulargewicht |
313.4 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H15N3O2S/c1-21-14-9-7-12(8-10-14)15-17-18(11-20)16(22)19(15)13-5-3-2-4-6-13/h2-10,20H,11H2,1H3 |
InChI-Schlüssel |
LESDTVBHGYYKLM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CO |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NN(C(=S)N2C3=CC=CC=C3)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-benzyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B258995.png)
![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![N-[4-(ethyloxy)phenyl]-2-[(4-fluorophenyl)(phenylsulfonyl)amino]acetamide](/img/structure/B259001.png)
![N-(4-chlorophenyl)-2-[(2-fluorobenzoyl)amino]benzamide](/img/structure/B259002.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)

![Ethyl 4,5-dimethyl-2-[(2-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B259006.png)

![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
